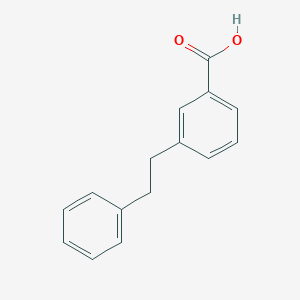

3-(2-Phenylethyl)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-phenylethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c16-15(17)14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHAEINDORLHMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 2 Phenylethyl Benzoic Acid

Established Synthetic Routes to 3-(2-Phenylethyl)benzoic Acid

Traditional synthetic approaches provide foundational methods for accessing (2-phenylethyl)benzoic acids. These routes often involve reduction of oxygenated precursors or oxidation of the corresponding alcohols. While much of the specific literature focuses on the pharmaceutically significant isomer, 2-(2-phenylethyl)benzoic acid, the principles of these reactions are broadly applicable to the synthesis of the 3-substituted isomer as well. colab.wsjuniperpublishers.comtandfonline.com

A common precursor for the synthesis of the related compound, 2-(2-phenylethyl)benzoic acid, is benzphthalide. tandfonline.com Reduction of benzphthalide can be achieved through several methods. Historically, reagents like hydriodic acid with red phosphorus (HI-P) were used, but this method carries significant risks, especially on a larger scale. tandfonline.com Safer and more efficient alternatives have since been developed, primarily involving catalytic hydrogenation. These strategies illustrate a general approach for converting a cyclic lactone into the corresponding aralkylbenzoic acid structure.

Catalytic hydrogenation is a powerful technique for the synthesis of ortho-aralkylbenzoic acids from ortho-acylbenzoic acids. acs.org This method typically involves the reduction of a ketone functional group attached to the benzoic acid ring. While this approach is well-documented for producing the ortho-isomer, the underlying principle of reducing a keto-acid to an alkyl-acid is a general one in organic synthesis. For instance, Raney Nickel has been effectively used as a catalyst for the hydrogenation of various unsaturated carboxylic acids. researchgate.net

Table 1: Catalysts for Hydrogenation of Benzoic Acid Derivatives

| Catalyst System | Substrate Type | Product Type | Reference |

|---|---|---|---|

| Raney Nickel | Unsaturated Carboxylic Acids | Saturated Carboxylic Acids | researchgate.net |

| Ruthenium/Carbon (Ru/C) | Benzoic Acid | Cyclohexane Carboxylic Acid | cabidigitallibrary.org |

This table presents catalyst systems used for the hydrogenation of various benzoic acid derivatives and related precursors.

Transfer hydrogenation represents a significant improvement for the synthesis of 2-(2-phenylethyl)benzoic acid from benzphthalide, avoiding the need for high-pressure hydrogen gas. tandfonline.comchemspider.comwikipedia.org This process utilizes a hydrogen donor molecule in the presence of a metal catalyst. wikipedia.org

In a typical procedure, benzphthalide is heated with a hydrogen donor, such as dipentene (B1675403) (a commercial form of limonene), and a palladium on carbon (Pd/C) catalyst. tandfonline.comchemspider.com The reaction is conducted under a nitrogen atmosphere at elevated temperatures (e.g., 170–180 °C). chemspider.com As the reaction proceeds, the hydrogen donor is dehydrogenated, and the benzphthalide is reduced to form 2-(2-phenylethyl)benzoic acid. The product often crystallizes from the reaction mixture upon cooling, facilitating its isolation. chemspider.com This method is considered commercially attractive due to its use of inexpensive reagents and its high efficiency. tandfonline.com

Table 2: Typical Conditions for Transfer Hydrogenation of Benzphthalide

| Parameter | Condition | Reference |

|---|---|---|

| Substrate | Benzphthalide | tandfonline.comchemspider.com |

| Catalyst | 10% Palladium on Carbon | chemspider.com |

| Hydrogen Donor | Dipentene or Limonene | tandfonline.comchemspider.com |

| Temperature | 170-180 °C | chemspider.com |

This table outlines a representative experimental setup for the synthesis of 2-(2-phenylethyl)benzoic acid via transfer hydrogenation.

A general and direct route to benzoic acids involves the oxidation of the corresponding benzyl (B1604629) alcohols. This transformation can be applied to the synthesis of this compound from 3-(2-phenylethyl)benzyl alcohol. Various oxidizing agents and catalytic systems can achieve this conversion under specific conditions, offering control over selectivity and reaction efficiency.

Lead Tetraacetate (LTA): LTA can oxidize benzyl alcohol, with the reaction kinetics depending on the substrate and the presence of catalysts like pyridine. The mechanism is proposed to involve the formation and decomposition of a Pb(IV)-alkoxide derivative. core.ac.uk

Nitrate-Based Systems: Ferric nitrate (B79036) has been shown to be an effective reagent for the selective oxidation of benzyl alcohol to benzaldehyde, which is a key intermediate. frontiersin.org Under certain conditions, over-oxidation to the corresponding benzoic acid can be achieved. Other metallic nitrates, like those of copper and aluminum, also show activity. frontiersin.org

TEMPO-Mediated Oxidation: The use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst for alcohol oxidation is a well-established, mild method. researchgate.net This system is often used in conjunction with a stoichiometric oxidant and can be adapted for continuous flow processes, allowing for high yields and chemoselectivity. researchgate.net

Advanced Synthetic Approaches to this compound Analogues

Modern synthetic chemistry offers powerful tools for creating analogues of this compound with diverse substitution patterns. Palladium-catalyzed cross-coupling reactions are particularly prominent in this area.

Palladium catalysis provides a versatile platform for the functionalization of benzoic acids and related aromatic compounds, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These methods are crucial for synthesizing a library of substituted analogues for various applications. nih.govresearchgate.net

Key strategies include:

Direct C-H Activation/Arylation: Palladium catalysts can direct the functionalization of C-H bonds ortho to the carboxylic acid group. nih.gov This allows for the direct coupling of benzoic acids with aryl halides or other partners. While often selective for the ortho position, innovative ligand design is being explored to achieve meta-selective couplings. nih.gov

Decarbonylative Coupling: In some transformations, the carboxylic acid group can be extruded as carbon monoxide, followed by a coupling reaction. For instance, a palladium-catalyzed decarbonylative Heck coupling of aromatic carboxylic acids with terminal alkenes has been developed to produce internal alkenes. acs.org

Tandem Catalysis: Complex molecular scaffolds can be built using tandem catalytic systems. For example, a combined palladium/copper-catalyzed decarboxylative cross-coupling has been used to synthesize N-fused (benzo)imidazophenanthridine scaffolds from ortho-bromobenzoic acids. semanticscholar.org This highlights the potential for multi-step, one-pot transformations starting from benzoic acid derivatives. semanticscholar.org

Annulation Reactions: Palladium catalysts can facilitate annulation reactions between benzoic acids and other molecules, such as phenols, to construct complex fused-ring systems like dibenzopyranones. bohrium.com

These advanced methods expand the synthetic toolkit, allowing for the creation of structurally diverse analogues of this compound from readily available starting materials. nih.govbohrium.com

Multicomponent and Cascade Reactions for Related Benzoic Acid Derivatives

Multicomponent reactions (MCRs) and cascade sequences offer efficient pathways to complex molecular architectures from simple precursors in a single operation, enhancing atom economy and reducing waste. While specific examples starting directly from this compound are not prevalent in the reviewed literature, numerous strategies have been developed for structurally related benzoic acid derivatives, particularly those with ortho-substitution. These methods highlight the potential reactivity of the benzoic acid moiety in complex transformations.

Cascade Reactions for Heterocycle Synthesis:

A variety of heterocyclic compounds have been synthesized using cascade reactions involving substituted benzoic acids. These reactions often leverage the carboxylic acid group as an internal nucleophile or directing group.

Quinazolinone Synthesis: A chitosan-supported copper(I) iodide (CS@CuI) catalyst has been shown to effectively promote the cascade reaction between 2-halobenzoic acids and amidines to produce quinazolinones in good to excellent yields (up to 99%). beilstein-journals.org This method is noted for its mild reaction conditions and broad substrate scope. beilstein-journals.org The reactivity is generally higher for 2-iodobenzoic acid derivatives compared to their 2-bromo counterparts. beilstein-journals.org

Quinolinone Synthesis: A metal-free, 4-dimethylaminopyridine (B28879) (DMAP)-catalyzed cascade reaction of 2-substituted aryl carboxylic acids with organic azides provides access to quinolinones. rsc.orgresearchgate.net This process involves a Curtius rearrangement followed by an intramolecular cyclization. rsc.org

Benzoxazinone Synthesis: Rhodium(III)-catalyzed cascade reactions of benzoic acids with 1,4,2-dioxazol-5-ones can afford 2,5-substituted benzoxazinones. rsc.org In this transformation, the carboxyl group facilitates a double C–H amidation followed by intramolecular cyclization. rsc.org

Isobenzofuranone Synthesis: Acid- or base-steered cascade cyclizations of 2-acylbenzoic acids with isatoic anhydrides can lead to diverse isobenzofuranone derivatives. nih.gov The choice of catalyst (e.g., p-toluenesulfonic acid vs. Na₂CO₃) can direct the reaction towards different structural outcomes. nih.gov

These examples underscore the utility of the benzoic acid functional group in constructing complex heterocyclic systems through cascade processes.

Me₃Al-Mediated Domino Nucleophilic Additions

Trimethylaluminum (B3029685) (Me₃Al) has been employed as a potent mediator in domino reactions involving nitrile functionalities, which are electronically distinct but structurally related to carboxylic acids. A notable example is the synthesis of substituted 1-aminoisoquinolines from 2-(2-oxo-2-phenylethyl)benzonitriles and various amines. beilstein-journals.orgnih.govbeilstein-archives.orgnih.govcuny.edu

This reaction proceeds through a domino sequence initiated by the nucleophilic addition of an amine to the nitrile group, facilitated by Me₃Al, followed by an intramolecular cyclization onto the ketone. beilstein-journals.orgbeilstein-archives.org

Optimization of the Domino Reaction:

The choice of Lewis acid is critical for the success of this transformation. A screening of various Lewis acids demonstrated the superiority of Me₃Al.

| Entry | Lewis Acid | Solvent | Temperature (°C) | Yield (%) |

| 1 | BF₃·OEt₂ | Toluene | 110 | 0 |

| 2 | TiCl₄ | Toluene | 110 | 18 |

| 3 | AlCl₃ | Toluene | 110 | 16 |

| 4 | Me₃Al | Toluene | 110 | 85 |

| 5 | TMS-OTf | Toluene | 110 | <85 |

| Data sourced from a study on the synthesis of 1-aminoisoquinolines. beilstein-journals.orgnih.gov |

This protocol exhibits a broad substrate scope with respect to both the amine and the benzonitrile (B105546) components and has been successfully applied to the gram-scale synthesis of the antitumor agent CWJ-a-5. beilstein-journals.orgnih.gov The proposed mechanism involves the initial condensation of the amine with the ketone to form an imine, which then undergoes an intramolecular cyclization onto the nitrile activated by Me₃Al. beilstein-journals.org

Mechanistic Studies of this compound Transformations

Understanding the mechanisms of reactions involving the this compound scaffold is crucial for optimizing existing transformations and designing new synthetic routes.

Catalytic Cycle Analysis in Esterification and Cyclization Reactions

Esterification: The esterification of carboxylic acids, including benzoic acid derivatives, is a fundamental reaction. ntnu.edu.twresearchgate.net Catalytic esterification can be promoted by various catalysts, including moisture-tolerant zirconium complexes like Zr(Cp)₂(CF₃SO₃)₂·THF. nih.govacs.org

A proposed catalytic cycle for zirconium-catalyzed esterification involves:

Ligand Exchange: The alcohol substrate coordinates to the zirconium center, displacing a weakly bound ligand.

Activation: The carboxylic acid coordinates to the zirconium, activating the carbonyl group towards nucleophilic attack.

Nucleophilic Attack: The coordinated alcohol attacks the activated carbonyl carbon.

Proton Transfer & Elimination: A proton transfer cascade occurs, leading to the elimination of a water molecule.

Product Release: The ester product is released, regenerating the active catalyst for the next cycle.

Kinetic analysis of the esterification of benzoic acid with 2-phenylethanol (B73330) using a zirconium catalyst showed that the reaction proceeds efficiently, yielding 2-phenylethyl benzoate (B1203000). nih.govacs.org However, the catalysis can be inhibited by certain substrates, such as those containing basic nitrogen atoms like nicotinic acid, which can form catalytically inactive zirconium species. nih.govacs.org

Cyclization: The intramolecular cyclization of 2-(2-phenylethyl)benzoic acid is a key step in the synthesis of dibenzosuberone (B195587). juniperpublishers.comjuniperpublishers.com This reaction is typically an electrophilic aromatic substitution (Friedel-Crafts acylation) and is often promoted by strong acids like polyphosphoric acid (PPA). juniperpublishers.comwikipedia.org The mechanism involves the protonation of the carboxylic acid by PPA to form a highly electrophilic acylium ion, which then attacks the pendant phenyl ring, usually at the ortho position, to form the tricyclic ketone after deprotonation.

Role of Catalysts and Reagents in Directed Functionalization

The functionalization of specific C-H bonds in the this compound scaffold can be achieved through directed catalysis, where the catalyst is guided to a particular site by a directing group.

Ortho-Functionalization of the Benzoic Acid Ring: The carboxylate group is a well-established directing group for ortho-C–H functionalization. For instance, an efficient iridium(III)-catalyzed ortho-iodination of benzoic acids has been developed. acs.org This reaction proceeds under mild conditions without the need for additives or bases, using N-iodosuccinimide (NIS) as the iodine source. The proposed mechanism involves a rate-limiting C-H metalation step to form a five-membered iridacycle, followed by oxidation of Ir(III) to Ir(V) by NIS and subsequent reductive elimination to yield the ortho-iodinated product. acs.org

Meta-Functionalization of the Phenylethyl Ring: Achieving functionalization at the meta-position of the phenylethyl substituent is more challenging. However, palladium-catalyzed meta-C-H arylation of phenylethyl alcohol derivatives has been realized using a removable oxime ether directing group and a norbornene mediator. nih.govrsc.orgresearchgate.net A proposed mechanism involves an initial ortho-C-H activation directed by the oxime ether, followed by insertion of norbornene, and subsequent meta-C-H activation to form a palladacycle. nih.gov Oxidative addition of an aryl halide and reductive elimination furnishes the meta-arylated product. nih.gov This strategy could potentially be adapted for the this compound scaffold.

Intramolecular Cyclization Mechanisms to Form Related Structures (e.g., Dibenzosuberone)

The intramolecular cyclization of 2-(2-phenylethyl)benzoic acid and its derivatives is a critical transformation for accessing tricyclic structures like dibenzosuberone, a key intermediate for pharmaceuticals such as Amitriptyline and Cyproheptadine. juniperpublishers.comtandfonline.com

The synthesis of the precursor, 2-(2-phenylethyl)benzoic acid, is often achieved by the reduction of benzalphthalide. wikipedia.orgtandfonline.com While classic methods use hazardous reagents like hydroiodic acid and red phosphorus, newer methods employ catalytic transfer hydrogenation with donors like dipentene over a Pd-C catalyst, offering a safer and more scalable approach. tandfonline.com Another route involves catalytic hydrogenation over Raney Nickel, with the subsequent cyclization being optimized using Nafion-H, a solid acid catalyst. wikipedia.org

The cyclization step itself is a Friedel-Crafts-type acylation. juniperpublishers.com

Reagents for Intramolecular Cyclization:

| Reagent | Conditions | Outcome | Reference |

| Polyphosphoric acid (PPA) | Heat | Good yield of dibenzosuberone | juniperpublishers.comwikipedia.org |

| SOCl₂ then AlCl₃ | Friedel-Crafts conditions | Dibenzosuberone | juniperpublishers.comtandfonline.com |

| Nafion-H | Heat | Optimized, greener approach | wikipedia.org |

The mechanism involves the formation of an acylium ion intermediate from the carboxylic acid, which then undergoes an intramolecular electrophilic attack on the adjacent phenyl ring to form the seven-membered ring of the dibenzosuberone core. juniperpublishers.com

Functional Group Interconversions and Derivatization Strategies on the this compound Scaffold

The this compound scaffold contains two key functional handles: the carboxylic acid group and the aromatic rings, which allow for a wide range of derivatizations.

Reactions of the Carboxylic Acid Group:

The carboxylic acid is a versatile functional group that can be converted into numerous other functionalities. beilstein-journals.org

Esterification: As discussed previously, the acid can be readily converted to its corresponding esters, such as 2-phenylethyl 3-(2-phenylethyl)benzoate, through acid-catalyzed reactions with alcohols. nih.govacs.org These esters are valuable as intermediates and have applications as flavoring agents. lookchem.com

Amidation: The carboxylic acid can be coupled with amines to form amides using standard coupling reagents like HOBt/EDC or T3P. nih.gov This is a common strategy in medicinal chemistry to build more complex molecules and probe structure-activity relationships.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 3-(2-phenylethyl)benzyl alcohol, using reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then serve as a substrate for further functionalization.

Conversion to Acid Chloride: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to the more reactive acid chloride. This intermediate is often used in Friedel-Crafts acylation reactions or for ester and amide synthesis under milder conditions. juniperpublishers.com

Reactions on the Aromatic Rings:

The two phenyl rings are susceptible to electrophilic aromatic substitution. The substitution pattern will be directed by the existing groups. On the benzoic acid ring, the carboxylic acid is a meta-directing, deactivating group, while the phenylethyl group is an ortho-, para-directing, activating group. The interplay of these directing effects can lead to complex substitution patterns. C-H activation strategies, as discussed in section 2.3.2, offer more precise control over the site of functionalization. acs.orgnih.gov

Carboxylic Acid Group Derivatization

The carboxylic acid functional group is a primary site for chemical modification, allowing for the synthesis of a wide array of derivatives such as esters and amides. These reactions are fundamental in synthetic organic chemistry and are widely applicable to this compound.

Esterification: Carboxylic acids are readily converted into esters, which can serve as protecting groups or as intermediates for further reactions. Common methods include reaction with diazomethane (B1218177) or its fluorescent analogs, like 9-anthryldiazomethane (B78999) (ADAM), particularly for analytical purposes. cdnsciencepub.com For preparative scale, reactions with alkyl halides such as 5-(bromomethyl)fluorescein (B119655) can be employed. cdnsciencepub.com Furthermore, silyl (B83357) esters, for instance, tert-butyldimethylsilyl (TBDMS) derivatives, are often prepared for applications like gas chromatography/mass spectrometry (GC/MS) analysis due to their stability and favorable fragmentation patterns.

Amide Formation: The conversion of the carboxylic acid to an amide is a crucial transformation, often utilized in the synthesis of biologically active molecules. This is typically achieved by coupling the acid with a primary or secondary amine. The reaction is facilitated by coupling agents that activate the carboxylic acid. Water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) are effective, especially for reactions in aqueous media, and their efficiency can be enhanced by the addition of N-hydroxysulfosuccinimide. cdnsciencepub.com In organic solvents, reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or peptide coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly used to promote amide bond formation with high efficiency. cdnsciencepub.comscispace.com

| Transformation | Reagent(s) | Product Functional Group | Reference(s) |

| Esterification | Diazomethane, Alkyl Halides | Ester (-COOR) | cdnsciencepub.com |

| Silyl Esterification | TBDMS-Cl | Silyl Ester (-COOSiR₃) | |

| Amide Formation | Amine (R-NH₂), EDAC or HATU | Amide (-CONHR) | cdnsciencepub.comscispace.com |

| Acyl Hydrazide Formation | Hydrazine | Acyl Hydrazide (-CONHNH₂) | cdnsciencepub.com |

Transformations of the Phenylethyl Side Chain

The phenylethyl side chain offers additional sites for chemical modification, primarily at the benzylic carbon (the CH₂ group adjacent to the benzoic acid ring) and the terminal phenyl ring.

Oxidation: The benzylic carbon of the phenylethyl group is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can cleave the alkyl chain, oxidizing the benzylic carbon to a carboxylic acid, provided a benzylic hydrogen is present. libretexts.orglibretexts.org This would transform this compound into isophthalic acid. More controlled oxidation can be achieved to yield ketones or alcohols. For instance, N-hydroxyphthalimide (NHPI) combined with a cobalt catalyst can oxidize benzylic methylenes to carbonyl compounds. researchgate.net Fungal biotransformation has also been reported to hydroxylate the benzylic position of ethylbenzene (B125841) and related structures, often with high stereoselectivity, producing secondary alcohols. cdnsciencepub.com

Hydrogenation: The terminal phenyl ring of the side chain can be reduced to a cyclohexyl ring via catalytic hydrogenation. This transformation typically requires forcing conditions, such as high pressure and temperature, using catalysts like Raney nickel or rhodium on carbon. This reaction would convert this compound to 3-(2-cyclohexylethyl)benzoic acid. Conversely, under certain catalytic conditions, hydrogenolysis can occur, cleaving the C-O bond of a phenylethyl alcohol derivative at the benzylic position. nih.gov

| Transformation | Reagent(s)/Conditions | Resulting Structure/Product | Reference(s) |

| Benzylic Oxidation (Complete) | KMnO₄ or H₂CrO₄ | Isophthalic Acid | libretexts.orglibretexts.org |

| Benzylic Oxidation (Partial) | NHPI / Cobalt Catalyst, O₂ | 3-(2-Oxo-2-phenylethyl)benzoic acid | researchgate.net |

| Fungal Hydroxylation | Mortierella isabellina | 3-(1-Hydroxy-2-phenylethyl)benzoic acid | cdnsciencepub.com |

| Aromatic Ring Hydrogenation | H₂, Raney Ni or Rh/C, High P/T | 3-(2-Cyclohexylethyl)benzoic acid | acs.org |

Aromatic Ring Functionalization via Electrophilic or Directed Substitution

The benzoic acid ring is the primary target for functionalization through electrophilic aromatic substitution or modern directed C-H activation methods. The outcome of these reactions is governed by the directing effects of the two existing substituents. The carboxylic acid group is an electron-withdrawing group, which deactivates the ring and directs incoming electrophiles to the meta-position (C-5). libretexts.org The phenylethyl group is a weakly activating, ortho-, para-director, favoring substitution at positions C-2, C-4, and C-6.

Electrophilic Aromatic Substitution: The substitution pattern is determined by the interplay of these competing directing effects. The deactivating effect of the carboxyl group generally makes the ring less reactive than benzene (B151609). Electrophilic attack will preferentially occur at the position that is least deactivated and/or most activated. The C-5 position is meta to the carboxyl group and meta to the phenylethyl group. The C-4 and C-6 positions are para and ortho, respectively, to the activating phenylethyl group but are also ortho and ortho to the deactivating carboxyl group. Therefore, electrophilic substitutions like nitration (using HNO₃/H₂SO₄) or sulfonation (using fuming H₂SO₄) are expected to yield a mixture of products, with substitution likely favoring the C-5 position, followed by the C-4 and C-6 positions. This is exemplified in the synthesis of related compounds where nitration and sulfonation occur on a substituted phenylethyl-benzoic acid core. nih.gov

Directed Substitution and C-H Activation: Modern synthetic methods allow for functionalization at positions that are not easily accessible through classical electrophilic substitution. Directed ortho-metalation, using a strong base like n-butyllithium, can be guided by the carboxylic acid group (after conversion to a suitable directing group like an amide) to functionalize the C-2 and C-6 positions. Furthermore, transition-metal-catalyzed C-H activation offers powerful strategies. For example, palladium-catalyzed ortho-hydroxylation of benzoic acids can be achieved, which would introduce a hydroxyl group at the C-2 or C-6 position. acs.org

| Reaction Type | Reagent(s) | Major Product Position(s) | Guiding Principle | Reference(s) |

| Nitration | HNO₃, H₂SO₄ | C-5, C-4, C-6 | Competing directing effects of -COOH (meta) and -CH₂CH₂Ph (ortho, para) | libretexts.orgnih.gov |

| Sulfonation | Fuming H₂SO₄ | C-5, C-4, C-6 | Competing directing effects | nih.gov |

| Directed Hydroxylation | Pd(OAc)₂, Ligand, Oxidant | C-2, C-6 | C-H activation directed by the carboxyl group | acs.org |

Structural Characterization and Advanced Spectroscopic Analysis of 3 2 Phenylethyl Benzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural analysis of organic molecules, providing profound insights into the chemical environment of individual nuclei, primarily protons (¹H) and carbon-13 (¹³C).

¹H NMR Spectral Interpretation for Proton Environments

The ¹H NMR spectrum of 3-(2-Phenylethyl)benzoic acid reveals distinct signals corresponding to each unique proton in the molecule. The aromatic protons of the benzoic acid ring typically appear as a complex multiplet in the downfield region, a result of their varied electronic environments and spin-spin coupling interactions. Similarly, the protons of the phenylethyl group's phenyl ring also resonate in this aromatic region. The ethyl bridge protons present as two characteristic triplets, corresponding to the two methylene (B1212753) (CH₂) groups. The integration of these signals confirms the number of protons in each environment. docbrown.info

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| [Insert Value] | [e.g., s, d, t, q, m] | [e.g., 1H, 2H] | [e.g., Ar-H, CH₂, COOH] |

| [Insert Value] | [e.g., s, d, t, q, m] | [e.g., 1H, 2H] | [e.g., Ar-H, CH₂, COOH] |

| [Insert Value] | [e.g., s, d, t, q, m] | [e.g., 1H, 2H] | [e.g., Ar-H, CH₂, COOH] |

| [Insert Value] | [e.g., s, d, t, q, m] | [e.g., 1H, 2H] | [e.g., Ar-H, CH₂, COOH] |

| [Insert Value] | [e.g., s, d, t, q, m] | [e.g., 1H, 2H] | [e.g., Ar-H, CH₂, COOH] |

| [Insert Value] | [e.g., s, d, t, q, m] | [e.g., 1H, 2H] | [e.g., Ar-H, CH₂, COOH] |

| [Insert Value] | [e.g., s, d, t, q, m] | [e.g., 1H, 2H] | [e.g., Ar-H, CH₂, COOH] |

| [Insert Value] | [e.g., s, d, t, q, m] | [e.g., 1H, 2H] | [e.g., Ar-H, CH₂, COOH] |

Note: Specific chemical shift values and coupling constants are dependent on the solvent and the spectrometer frequency. The data presented here are representative.

¹³C NMR Spectral Analysis for Carbon Framework

Complementing the proton data, the ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms within the molecule. For this compound, this includes the carbons of the two aromatic rings, the ethyl linker, and the carboxylic acid group. The chemical shifts of the aromatic carbons provide information about the substitution pattern, while the carboxyl carbon resonates at a characteristically downfield position. hmdb.cadocbrown.info

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| [Insert Value] | [e.g., C=O] |

| [Insert Value] | [e.g., Ar-C] |

| [Insert Value] | [e.g., Ar-C] |

| [Insert Value] | [e.g., Ar-C] |

| [Insert Value] | [e.g., Ar-C] |

| [Insert Value] | [e.g., Ar-C] |

| [Insert Value] | [e.g., Ar-C] |

| [Insert Value] | [e.g., Ar-C] |

| [Insert Value] | [e.g., Ar-C] |

| [Insert Value] | [e.g., CH₂] |

| [Insert Value] | [e.g., CH₂] |

Note: The chemical shifts are referenced to a standard, typically tetramethylsilane (B1202638) (TMS).

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To definitively establish the intricate network of atomic connections, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, allowing for the tracing of adjacent proton networks. For instance, the correlation between the two methylene triplets in the ethyl bridge would be clearly visible, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. emerypharma.com This technique is invaluable for assigning the ¹³C signals based on the already interpreted ¹H NMR spectrum. Each CH and CH₂ group will show a cross-peak connecting the proton and carbon chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful experiment maps long-range (typically 2-3 bond) correlations between protons and carbons. rsc.org HMBC is crucial for piecing together the entire molecular puzzle, for example, by showing correlations from the benzylic protons to the carbons of the benzoic acid ring, and from the aromatic protons to the ethyl bridge carbons, thus confirming the "3-(2-Phenylethyl)" substitution pattern.

Mass Spectrometry for Molecular Identity and Fragmentation Pathways

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. scispace.comscielo.br This precise mass measurement serves as a powerful confirmation of the molecular formula, C₁₅H₁₄O₂.

Table 3: HRMS Data for this compound

| Ion | Calculated m/z | Measured m/z |

| [e.g., [M+H]⁺, [M-H]⁻, [M+Na]⁺] | [Calculated Value] | [Experimental Value] |

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly well-suited for analyzing polar molecules like carboxylic acids. nih.gov In positive ion mode, this compound can be observed as protonated molecules [M+H]⁺ or as adducts with sodium [M+Na]⁺. rsc.org In negative ion mode, the deprotonated molecule [M-H]⁻ is readily formed. nih.gov The fragmentation of these ions upon collision-induced dissociation (CID) provides valuable structural information. Common fragmentation pathways for such compounds include the loss of water (H₂O) and carbon dioxide (CO₂), as well as cleavages within the ethyl bridge, leading to the formation of characteristic fragment ions that further corroborate the proposed structure. researchgate.net

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is characterized by several key absorption bands that correspond to its distinct structural components: the carboxylic acid group, the disubstituted aromatic ring, the monosubstituted aromatic ring, and the ethyl bridge.

The most telling feature in the IR spectrum of a carboxylic acid is the broad absorption band due to the O-H stretching vibration of the carboxyl group. This band typically appears in the region of 3300 to 2500 cm⁻¹. docbrown.info Its significant breadth is a result of intermolecular hydrogen bonding between the carboxylic acid moieties, which form stable dimers in the solid state and in concentrated solutions. docbrown.info

Another prominent absorption is the C=O (carbonyl) stretching vibration, which for an aryl carboxylic acid is expected in the range of 1700–1680 cm⁻¹. docbrown.info The conjugation of the carbonyl group with the benzene (B151609) ring slightly lowers its frequency compared to a non-conjugated carbonyl group.

The molecule also presents vibrations associated with its aromatic and aliphatic parts:

Aromatic C-H stretching: These vibrations are typically observed as a group of weaker bands in the 3100–3000 cm⁻¹ region. docbrown.info

Aliphatic C-H stretching: The CH₂ groups of the ethyl bridge give rise to stretching vibrations just below 3000 cm⁻¹, usually in the 2960–2850 cm⁻¹ range.

C=C stretching in aromatic rings: These absorptions appear as a series of bands of variable intensity in the 1625–1465 cm⁻¹ region. docbrown.info

C-O stretching: The stretching vibration of the C-O single bond in the carboxylic acid group is found in the 1320–1210 cm⁻¹ range. docbrown.info

The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions unique to the molecule, arising from various bending and stretching vibrations, which can be used for definitive identification. docbrown.info

X-ray Crystallography for Solid-State Structure and Supramolecular Organization

Single-Crystal X-ray Diffraction Data Acquisition and Processing

The process of determining a crystal structure begins with growing a suitable single crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation). crystallography.netscirp.org The crystal diffracts the X-rays, and the intensities and positions of the resulting diffraction spots are meticulously recorded by a detector as the crystal is rotated. researchgate.net

This raw data is then processed. Corrections are applied for various factors, such as absorption, and the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal) and space group (which describes the symmetry of the crystal) are determined. researchgate.net For the isomer 2-(2-phenylethyl)benzoic acid, such an analysis was performed, yielding detailed data on its crystal system and unit cell. crystallography.net

Table 1: Illustrative Crystal Data and Collection Parameters (for isomer 2-(2-Phenylethyl)benzoic acid) Data sourced from the Crystallography Open Database, entry 2206537 for 2-(2-phenylethyl)benzoic acid. crystallography.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₄O₂ |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/c 1 |

| a (Å) | 13.7005(2) |

| b (Å) | 6.0509(1) |

| c (Å) | 15.1789(1) |

| α (°) | 90 |

| β (°) | 103.155(1) |

| γ (°) | 90 |

| Cell Volume (ų) | 1225.31(3) |

| Temperature (K) | 293(2) |

| Radiation Type | MoKα |

Refinement of Crystal Structures and R-Factors

After data processing, the crystal structure is "solved" using computational methods to determine the initial positions of the atoms. This initial model is then refined against the experimental diffraction data using a least-squares method. researchgate.net The quality of the final, refined structure is assessed using reliability factors, or R-factors. The R-factor (R1) is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data; lower values indicate a better fit. crystallography.net For 2-(2-phenylethyl)benzoic acid, the final R-factor for all reflections was reported as 0.0468, indicating a high-quality structural determination. crystallography.net

Table 2: Illustrative Refinement Details (for isomer 2-(2-Phenylethyl)benzoic acid) Data sourced from the Crystallography Open Database, entry 2206537 for 2-(2-phenylethyl)benzoic acid. crystallography.net

| Parameter | Value |

|---|---|

| R-factor (all reflections) | 0.0468 |

| R-factor (significant reflections) | 0.0381 |

| Weighted R-factor (all reflections) | 0.1136 |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

In the solid state, molecules of this compound are expected to exhibit strong intermolecular interactions that dictate their packing arrangement. The most significant of these is the hydrogen bonding between the carboxylic acid groups. It is a well-established structural motif for carboxylic acids to form centrosymmetric dimers, where two molecules are held together by a pair of O-H···O hydrogen bonds. nih.govresearchgate.netiucr.org This interaction is robust and has been observed in the crystal structures of numerous benzoic acid derivatives, including the 2-isomer of phenylethylbenzoic acid. crystallography.net

Comparison with Crystallographic Databases (e.g., Cambridge Structural Database, CSD)

The Cambridge Structural Database (CSD) is the world's primary repository for small-molecule organic and metal-organic crystal structures. nih.gov Once a crystal structure like that of this compound is determined, it can be deposited into the CSD. Researchers can then use the CSD to compare the new structure with hundreds of thousands of existing entries. iucr.org

This comparison is invaluable for:

Identifying common structural motifs: For instance, searching the CSD for benzoic acid derivatives would confirm that the acid-dimer synthon is nearly universal for this class of compounds. iucr.org

Discovering rare or unusual interactions: Any deviation from expected packing patterns can be identified and investigated.

Finding polymorphs: The CSD can be used to check if different crystalline forms (polymorphs) of the same compound have been previously reported. iucr.org

A search of the CSD for structures containing the 2-oxo-2-phenylethyl benzoate (B1203000) skeleton, a related structural framework, reveals a limited number of hits, highlighting that each new structure adds significant value to the collective understanding of molecular packing. iucr.org

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is an essential tool for both the purification of synthesized compounds and the assessment of their purity. For this compound, both column chromatography and high-performance liquid chromatography (HPLC) are suitable methods.

Column Chromatography: This technique is widely used for the preparative-scale purification of organic compounds. rsc.orggoogleapis.com In a typical application, a crude sample of this compound would be dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. scielo.br A solvent or a mixture of solvents (the mobile phase), such as a gradient of ethyl acetate (B1210297) in hexane, is then passed through the column. googleapis.com The compound separates from impurities based on differences in their polarity and affinity for the stationary phase. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to isolate the pure product. googleapis.com

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and accurate analytical technique for assessing the purity of a compound. rsc.orgnist.gov For a compound like this compound, a reversed-phase HPLC method would be effective. helixchrom.com

System: An HPLC system equipped with a UV detector is standard. rsc.org

Column: A C18 column is commonly used, where the stationary phase consists of silica particles with 18-carbon alkyl chains attached, making it nonpolar. helixchrom.com

Mobile Phase: A mixture of a polar solvent like water (often with a modifier like 0.1% trifluoroacetic acid) and a less polar organic solvent like acetonitrile (B52724) is used. google.com The separation is achieved by running a gradient where the proportion of the organic solvent is increased over time.

Detection: The compound is detected by its UV absorbance at a specific wavelength (e.g., 235 or 254 nm). rsc.orghelixchrom.com The purity is determined by the area percentage of the main peak in the resulting chromatogram. A purity of >98% is often required for research-grade compounds. molnova.com

High-Performance Liquid Chromatography (HPLC) for Compound Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of synthesized organic compounds. In the context of this compound, HPLC is employed to separate the target compound from any unreacted starting materials, byproducts, or other impurities, allowing for precise quantification of its purity.

The separation is typically achieved using a reversed-phase column, where the stationary phase is nonpolar, and the mobile phase is a more polar solvent mixture. For benzoic acid derivatives, a common choice for the stationary phase is a C18-functionalized silica gel. The mobile phase often consists of an aqueous component, frequently acidified with an agent like trifluoroacetic acid (TFA) to ensure the carboxylic acid group remains protonated, and an organic modifier such as acetonitrile or methanol (B129727). sigmaaldrich.com The ratio of these solvents can be adjusted to optimize the separation and retention time of the compound.

Detection is commonly performed using an ultraviolet (UV) spectrophotometer, as the aromatic rings and the carboxylic acid group in this compound absorb UV light. A wavelength around 220-254 nm is generally effective for detection. sigmaaldrich.com By comparing the peak area of the main compound to the total area of all peaks in the chromatogram, the purity can be accurately determined. For instance, analysis of the closely related isomer, 2-(2-phenylethyl)benzoic acid, has demonstrated the capability of HPLC to confirm purities as high as 98.7%.

Below are typical parameters for an HPLC analysis of a benzoic acid derivative like this compound.

Table 1: Representative HPLC Parameters for Purity Analysis

| Parameter | Value |

|---|---|

| Column | Ascentis® RP-Amide, 15 cm x 4.6 mm, 5 µm sigmaaldrich.com |

| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) sigmaaldrich.com B: Acetonitrile sigmaaldrich.com |

| Gradient/Isocratic | Isocratic (e.g., 70:30, A:B) sigmaaldrich.com |

| Flow Rate | 1.0 mL/min sigmaaldrich.com |

| Column Temperature | 35 °C sigmaaldrich.com |

| Detector | UV Spectrophotometer sigmaaldrich.com |

| Detection Wavelength | 220 nm sigmaaldrich.com |

| Injection Volume | 10 µL sigmaaldrich.com |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable and rapid method for monitoring the progress of chemical reactions in real-time. utexas.edu During the synthesis of this compound, TLC allows chemists to qualitatively track the consumption of reactants and the formation of the product.

The technique involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically coated with a polar stationary phase like silica gel. utexas.edu The plate is then placed in a sealed chamber containing a shallow pool of a solvent system, the mobile phase. The mobile phase, usually a mixture of a nonpolar solvent (like hexanes) and a slightly more polar solvent (like ethyl acetate), travels up the plate by capillary action. utexas.edu

As the solvent front moves, it carries the components of the spotted mixture with it at different rates depending on their polarity. Since silica gel is polar, nonpolar compounds travel further up the plate (higher Retention Factor, Rf), while polar compounds interact more strongly with the stationary phase and move shorter distances (lower Rf). utexas.edu The carboxylic acid group in this compound makes it more polar than some of its potential nonpolar reactants. By comparing the spots of the reaction mixture to the spots of the starting materials, a chemist can visually assess the reaction's progress. The disappearance of reactant spots and the appearance of a new product spot indicate a successful transformation. Preparative TLC, a larger scale version of analytical TLC, can also be used for the purification of the final product, with solvent systems like 20% ethyl acetate in hexanes being reported for similar compounds. rsc.org

Table 2: Typical TLC Parameters for Reaction Monitoring

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (SiO₂) coated plate utexas.edu |

| Mobile Phase | A mixture of a nonpolar and a polar solvent (e.g., Hexane and Ethyl Acetate) utexas.edursc.org |

| Eluent Ratio | Typically varied to achieve optimal separation (e.g., 4:1 Hexane:Ethyl Acetate) rsc.org |

| Visualization | UV light (at 254 nm) for aromatic compounds, or chemical staining (e.g., iodine vapor, potassium permanganate) |

Computational and Theoretical Studies on 3 2 Phenylethyl Benzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally tractable method to predict a wide range of molecular properties. For 3-(2-phenylethyl)benzoic acid, DFT calculations are instrumental in elucidating its fundamental chemical characteristics.

Geometry Optimization and Conformational Analysis

Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms in this compound must be determined. This process, known as geometry optimization, seeks to find the minimum energy structure on the potential energy surface. Due to the flexible phenylethyl side chain, this compound can exist in multiple conformations. A thorough conformational analysis is therefore crucial to identify the global minimum energy conformer, as well as other low-energy conformers that may be present under experimental conditions.

Computational studies on similar benzoic acid derivatives often employ hybrid DFT functionals, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(2d,p), to achieve a balance between accuracy and computational cost. The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric properties.

Table 1: Illustrative Optimized Geometrical Parameters of this compound (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C(aromatic)-C(aromatic) | 1.39 - 1.41 | 118 - 121 | - |

| C(aromatic)-C(ethyl) | 1.51 | - | - |

| C(ethyl)-C(ethyl) | 1.54 | - | - |

| C(aromatic)-C(acid) | 1.49 | - | - |

| C(acid)=O | 1.22 | - | - |

| C(acid)-O-H | 1.35 | 105 | - |

| C(aromatic)-C(aromatic)-C(ethyl) | - | 120 | - |

| C(aromatic)-C(ethyl)-C(ethyl) | - | 112 | - |

| C(aromatic)-C(aromatic)-C(acid) | - | 120 | - |

| O=C(acid)-O | - | 123 | - |

| C(ethyl)-C(aromatic)-C(aromatic)-C(ethyl) | - | - | Variable (Defines Conformation) |

| C(aromatic)-C(aromatic)-C(acid)-O | - | - | Variable (Defines Carboxyl Orientation) |

Frontier Molecular Orbital (FMO) Analysis

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier molecular orbitals (FMOs). pku.edu.cn The energies of these orbitals and the HOMO-LUMO energy gap are critical in determining the chemical reactivity and kinetic stability of a molecule. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl rings, while the LUMO is likely centered on the electron-withdrawing carboxylic acid group. pku.edu.cn The HOMO-LUMO gap provides insights into the molecule's potential as an electron donor or acceptor in chemical reactions. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This table contains hypothetical data for illustrative purposes.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structure. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation, and DFT can be used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. liverpool.ac.ukresearchgate.net Discrepancies between calculated and experimental shifts can indicate the presence of specific conformations or solvent effects not accounted for in the calculation. liverpool.ac.uk

The prediction of chemical shifts for this compound would involve calculating the magnetic shielding tensors for each nucleus in the optimized geometry. These calculations are typically performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. liverpool.ac.uk

Table 3: Illustrative Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (O-H) | 12.0 - 13.0 |

| Aromatic (adjacent to COOH) | 7.9 - 8.1 |

| Aromatic (other) | 7.2 - 7.6 |

| Benzylic (-CH₂-) | 2.9 - 3.1 |

| Ethyl (-CH₂-) | 2.7 - 2.9 |

Note: This table presents a hypothetical range of chemical shifts for illustrative purposes, based on typical values for similar structural motifs. docbrown.info

Energetic Profiles of Reaction Mechanisms and Transition States

DFT is a valuable tool for investigating the mechanisms of chemical reactions by calculating the energetic profiles of reaction pathways. This involves locating the transition state structures, which are first-order saddle points on the potential energy surface, and calculating their energies relative to the reactants and products. nih.gov

For this compound, one could investigate reactions such as its esterification or other reactions involving the carboxylic acid group or the aromatic rings. researchgate.net By mapping the energy changes along the reaction coordinate, one can determine the activation energy, which is a key factor in determining the reaction rate. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamics

While DFT is excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent.

For this compound, an MD simulation would reveal the accessible conformational landscape by showing how the dihedral angles of the phenylethyl chain and the carboxylic acid group change over time. This provides a more complete picture of the molecule's flexibility than a static conformational analysis. Such simulations are particularly useful for understanding how the molecule might interact with a biological receptor, as both the ligand and the receptor are dynamic entities.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net QSAR models are mathematical equations that relate molecular descriptors (numerical representations of molecular properties) to a specific biological endpoint. dergipark.org.tr

If a series of analogues of this compound were synthesized and tested for a particular biological activity, a QSAR model could be developed. nih.gov Molecular descriptors for these compounds, such as electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties, would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that can predict the activity of new, untested compounds. chemrxiv.org This approach is a valuable tool in drug discovery for prioritizing the synthesis of promising new molecules. mdpi.com

Prediction of Molecular Descriptors and Their Relationship to Chemical Behavior

Computational chemistry allows for the prediction of a wide array of molecular descriptors for this compound. These descriptors are quantitative values that describe the physicochemical properties of the molecule and are instrumental in predicting its behavior in chemical reactions and biological systems. Key molecular descriptors for this compound have been calculated using various computational models and are presented below.

The 2-phenylethyl substituent at the meta-position of the benzoic acid ring influences the electronic environment of the carboxylic acid group. This substituent is generally considered to be weakly electron-donating through an inductive effect. This electronic influence is reflected in the predicted pKa value, which is a measure of the compound's acidity. Theoretical studies on substituted benzoic acids have established a clear relationship between the electronic nature of the substituent and the acidity of the carboxylic acid. mdpi.com Electron-withdrawing groups tend to increase acidity (lower pKa), while electron-donating groups decrease acidity (higher pKa). The predicted pKa for this compound suggests it is a slightly weaker acid than benzoic acid itself, consistent with the electron-donating character of the phenylethyl group.

Other descriptors such as the logarithm of the partition coefficient (LogP), topological polar surface area (TPSA), and the number of rotatable bonds are crucial for predicting the compound's pharmacokinetic properties, such as absorption and membrane permeability. A higher LogP value indicates greater lipophilicity, suggesting better partitioning into nonpolar environments. The TPSA is a good indicator of a molecule's ability to form hydrogen bonds and is often correlated with its transport properties across biological membranes. The number of rotatable bonds provides an indication of the molecule's conformational flexibility, which can be important for its interaction with biological targets.

Predicted Molecular Descriptors for this compound

| Descriptor | Predicted Value | Significance in Chemical Behavior |

|---|---|---|

| Molecular Formula | C15H14O2 | Defines the elemental composition of the molecule. |

| Molecular Weight | 226.27 g/mol | The mass of one mole of the compound. lookchem.com |

| pKa | 4.27±0.10 | Indicates the acidity of the carboxylic acid group. lookchem.com |

| Boiling Point | 373.2±21.0 °C | The temperature at which the compound boils at standard pressure. lookchem.com |

| Density | 1.157±0.06 g/cm³ | The mass per unit volume of the compound. lookchem.com |

| Hydrogen Bond Donor Count | 1 | The number of hydrogen atoms attached to electronegative atoms, capable of donating in a hydrogen bond. |

| Hydrogen Bond Acceptor Count | 2 | The number of electronegative atoms capable of accepting a hydrogen bond. |

| Rotatable Bond Count | 4 | Indicates the conformational flexibility of the molecule. |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | Correlates with the transport properties of the molecule, such as membrane permeability. |

Comparison and Validation of Computational Models with Experimental Data

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. This comparison helps to assess the accuracy and predictive power of the computational methods employed. However, for this compound, there is a notable scarcity of published experimental data for its physicochemical properties. Much of the available information comes from computational predictions provided by chemical suppliers.

To provide some context, a comparison can be made between the predicted properties of this compound and the available experimental data for its isomer, 2-(2-phenylethyl)benzoic acid. It is important to note that this is not a direct validation for the 3-isomer but serves to highlight the influence of the substituent's position on the molecule's properties. The position of the phenylethyl group on the benzoic acid ring is expected to cause differences in properties such as melting point due to variations in crystal packing and intermolecular interactions.

Comparison of Predicted Data for this compound with Experimental Data for 2-(2-Phenylethyl)benzoic Acid

| Property | This compound (Predicted) | 2-(2-Phenylethyl)benzoic Acid (Experimental) |

|---|---|---|

| Melting Point | Not available | 127-132 °C sigmaaldrich.com |

| Boiling Point | 373.2±21.0 °C lookchem.com | Not available |

| pKa | 4.27±0.10 lookchem.com | Not available |

The lack of comprehensive experimental data for this compound underscores the importance of computational predictions in modern chemical research. While these theoretical values provide a valuable starting point for understanding the compound's characteristics, future experimental work is necessary to validate these computational models and provide a more complete picture of its chemical and physical properties. General computational studies on substituted benzoic acids have shown good correlation between calculated descriptors and experimental properties like acidity, lending confidence to the predicted trends for this compound. mdpi.comucl.ac.uk

Chemical Biology and Medicinal Chemistry Investigations of 3 2 Phenylethyl Benzoic Acid and Its Analogues

Biological Activities of Phenylethyl Benzoic Acid Derivatives

The phenylethyl benzoic acid scaffold is a key feature in a variety of compounds that exhibit a wide range of biological activities. These activities are largely influenced by the specific substitutions on both the benzoic acid and the phenylethyl moieties.

Antimicrobial Efficacy

Derivatives of benzoic acid are recognized for their antimicrobial properties. ontosight.ai Specific investigations into phenylethyl benzoic acid analogues have demonstrated notable efficacy against various microbial strains.

A study focusing on 2-[(2-nitro-1-phenylethyl)thio]benzoic acid derivatives, which share a structural similarity with the core compound, tested their activity against several microorganisms. gazi.edu.trtubitak.gov.tr The research involved synthesizing a series of these compounds and evaluating their antibacterial and antifungal capabilities. gazi.edu.trtubitak.gov.tr The antibacterial tests were conducted against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. tubitak.gov.trresearchgate.net Antifungal activity was assessed against yeast-like fungi, including Candida albicans and C. krusei. tubitak.gov.trresearchgate.net

Notably, all the synthesized 2-[(2-nitro-1-phenylethyl)thio]benzoic acid derivatives showed greater antifungal activity than the reference drug, ketoconazole. gazi.edu.trresearchgate.net Some of these derivatives also exhibited antibacterial activity comparable to ampicillin (B1664943) against S. aureus. gazi.edu.tr These findings underscore the potential of the phenylethyl benzoic acid framework in the development of new antimicrobial agents.

| Compound | Microorganism | Activity (MIC µg/mL) | Reference Drug | Activity (MIC µg/mL) |

|---|---|---|---|---|

| 2-[(2-nitro-1-phenylethyl)thio]benzoic acid derivatives | Staphylococcus aureus | Comparable to Ampicillin | Ampicillin | - |

| Candida species | More active than Ketoconazole | Ketoconazole | - |

Based on findings from studies on 2-[(2-nitro-1-phenylethyl)thio]benzoic acid derivatives, which showed significant antibacterial and antifungal properties. gazi.edu.trresearchgate.net

Anti-inflammatory Properties and Target Interaction (e.g., PPARγ)

Phenylethyl benzoic acid derivatives have demonstrated significant anti-inflammatory properties, often mediated through their interaction with the peroxisome proliferator-activated receptor-gamma (PPARγ). semanticscholar.org PPARs are nuclear receptors that play a crucial role in the regulation of inflammation and metabolism. nih.gov

Amorfrutins, a class of natural products that are derivatives of 3-(2-phenylethyl)benzoic acid, are potent PPARγ ligands. nih.gov For example, Amorfrutin B binds to PPARγ with a high affinity (Ki = 19 nM), comparable to the synthetic agonist rosiglitazone. Unlike some full agonists, amorfrutins act as partial agonists, which may help avoid certain side effects. The anti-inflammatory effects of PPARγ activation are well-documented and involve the repression of inflammatory gene expression. semanticscholar.orgnih.gov This can occur through several mechanisms, including the direct interaction with transcription factors like NF-κB and the regulation of the mitogen-activated protein kinase (MAPK) pathway. semanticscholar.org

The anti-inflammatory potential is not limited to natural products. Synthetic derivatives have also been explored. Compounds with structural similarities are investigated as PPAR modulators for treating inflammatory conditions like inflammatory bowel disease. ontosight.aigoogle.com

Antioxidant Capacity

Benzoic acid derivatives are a class of compounds known for their antioxidant properties. ontosight.ai The antioxidant capacity is largely influenced by the number and position of hydroxyl groups on the aromatic ring. nih.gov For instance, the presence of more than one hydroxyl group, particularly in the meta positions (3 or 5), tends to increase antioxidant activity. nih.gov

Research into analogues such as caffeic acid phenethyl ester (CAPE) and related benzoic acid derivatives has provided insights into structure-activity relationships. mdpi.com A study synthesizing various esters of dihydroxyphenyl-containing acids evaluated their ability to inhibit lipid peroxidation. mdpi.com The results indicated that the potency of these compounds as antioxidants is influenced by factors like the length of the alkyl ester chain and the spacing between the carbonyl group and the aromatic system. mdpi.com While direct data on this compound is limited, the general principles observed in its analogues suggest that appropriate functionalization could yield potent antioxidant agents.

Antidiabetic Activity through Nuclear Receptor Activation

The activation of nuclear receptors, particularly PPARγ, is a key mechanism for the antidiabetic effects of many compounds. nih.gov Derivatives of this compound, most notably the amorfrutins, have emerged as promising antidiabetic agents through this pathway. nih.gov

Amorfrutin A, an isoprenoid-substituted benzoic acid, binds to and activates PPARγ. caymanchem.com In studies with high-fat diet-induced obese mice, administration of Amorfrutin A improved glucose tolerance and insulin (B600854) sensitivity. caymanchem.com It also led to a decrease in plasma levels of triglycerides, free fatty acids, insulin, and glucose. caymanchem.com Similarly, Amorfrutin B has been identified as a potent PPARγ ligand with significant antidiabetic action in preclinical models. nih.gov

| Compound | Target | Binding Affinity (Ki) | Biological Activity |

|---|---|---|---|

| Amorfrutin A | PPARγ | 0.236 µM | Antidiabetic, Anti-inflammatory |

| Amorfrutin B | PPARγ | 19 nM | Antidiabetic, Anti-inflammatory, Neuroprotective |

Data on Amorfrutin A and B, highlighting their potent interaction with PPARγ and resulting biological effects. caymanchem.com

Modulation of Cellular Signaling Pathways (e.g., NF-κB inhibition)

Beyond direct receptor activation, phenylethyl benzoic acid derivatives can modulate key cellular signaling pathways involved in inflammation and disease. One of the most significant of these is the nuclear factor-kappa B (NF-κB) pathway. semanticscholar.orgpnas.org

Amorfrutin A has been shown to inhibit the activation of NF-κB induced by tumor necrosis factor-alpha (TNF-α). caymanchem.com This inhibition prevents the expression of a range of pro-inflammatory genes, such as those for cyclooxygenase-2 (COX-2) and various interleukins and chemokines. caymanchem.com The inhibition of NF-κB is a critical component of the anti-inflammatory effects of these compounds. semanticscholar.org

Other related structures have also been linked to the modulation of signaling pathways. For instance, research on a benzimidazole (B57391) derivative of phenylethyl carboxylic acid noted a potential interaction with the aryl hydrocarbon receptor (AhR) signaling pathway, which is known to cross-talk with and repress NF-κB. nih.gov

Therapeutic Potential and Drug Discovery Applications

The diverse biological activities of this compound and its derivatives position them as valuable scaffolds in drug discovery. ontosight.ai The core structure serves as a versatile chemical intermediate for synthesizing more complex molecules with targeted therapeutic properties. lookchem.com

The demonstrated efficacy of its analogues as antimicrobial, anti-inflammatory, antioxidant, and antidiabetic agents highlights their broad therapeutic potential. gazi.edu.trmdpi.comcaymanchem.com In particular, their role as selective PPARγ modulators is of significant interest for the development of new treatments for metabolic diseases like type 2 diabetes and inflammatory conditions, potentially with improved side-effect profiles compared to existing drugs. nih.govontosight.ai

Furthermore, the ability of these compounds to modulate fundamental signaling pathways such as NF-κB opens up avenues for their application in a wider range of diseases, including certain cancers where these pathways are dysregulated. semanticscholar.orgpreprints.org The ongoing research into both natural and synthetic derivatives of this compound continues to uncover new possibilities for their use in medicine. researchgate.netpreprints.org

Stimulation of Bone Morphogenetic Protein-2 (BMP-2) Production

Research has identified certain analogues of this compound as potent stimulators of Bone Morphogenetic Protein-2 (BMP-2) production. BMP-2 is a crucial growth factor involved in bone formation and regeneration. nih.govresearchgate.net One notable study reported the synthesis and evaluation of novel 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid analogues. figshare.com Among the synthesized compounds, compound 11 was identified as the most effective in stimulating BMP-2 production in osteoblasts. figshare.com Its analogue, compound 13 , also demonstrated significant activity. figshare.com The stimulation of BMP-2 is a key mechanism for inducing osteoblast differentiation and subsequent bone formation. researchgate.netscielo.org.co This effect was shown to be dose-dependent, with increased concentrations of the active compound leading to higher levels of nascent bone formation at fracture sites in rat models. figshare.com The pro-osteogenic activity of these compounds is directly linked to their ability to enhance BMP-2 expression, which in turn activates the necessary signaling pathways for bone repair. nih.govresearchgate.net

Inhibition of HIV-1 Integrase-LEDGF/p75 Interaction by Specific Analogues

A significant area of investigation for benzoic acid derivatives has been their potential as anti-HIV-1 agents, specifically by targeting the interaction between HIV-1 integrase (IN) and the lens epithelium-derived growth factor (LEDGF/p75). nih.govrsc.org This interaction is critical for the integration of the viral DNA into the host chromosome, a vital step in the HIV-1 life cycle. nih.govnih.gov Disruption of this protein-protein interaction presents a promising strategy for developing novel antiretroviral therapies.

One such benzoic acid derivative, D77 (4-[(5-bromo-4-{[2,4-dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenoxy)methyl]benzoic acid), has been identified as a potent inhibitor of the IN-LEDGF/p75 interaction. nih.govnih.gov D77 binds to the interface between the IN catalytic core domain (CCD) and the LEDGF integrase binding domain (IBD), effectively blocking their association. nih.govnih.gov Molecular docking and site-directed mutagenesis studies have helped to elucidate the binding mode of D77, revealing key interactions within a hydrophobic pocket of the integrase enzyme. nih.gov

Interestingly, these inhibitors, known as LEDGINs, have been shown to remain effective even in the absence of LEDGF/p75. plos.org This is because they can also block the interaction of integrase with Hepatoma-derived growth factor related protein 2 (HRP-2), another cellular cofactor that can mediate residual HIV-1 replication. plos.org This dual-targeting capability enhances the potential of these compounds as robust anti-HIV agents.

Induction of Osteoblast Differentiation in Vitro

The stimulation of BMP-2 production by analogues of this compound directly translates to the induction of osteoblast differentiation in vitro. figshare.comresearchgate.net Osteoblasts are the cells responsible for synthesizing bone matrix, and their differentiation from mesenchymal stem cells (MSCs) is a critical step in bone formation. nih.govmdpi.com

In vitro studies have demonstrated that treatment of pre-osteoblastic cell lines, such as C2C12 and MC3T3-E1, with these compounds leads to a significant increase in markers of osteoblast differentiation. researchgate.netmdpi.com These markers include alkaline phosphatase (ALP) activity, which is an early indicator of osteogenic commitment, and the expression of key osteoblast-associated genes like Runx2 and Type I collagen. researchgate.netmdpi.com

The osteogenic effect of compound 11 , a 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid analogue, was shown to be dependent on BMP-2 signaling. figshare.com The addition of noggin, a physiological inhibitor of BMP-2, abrogated the compound's ability to induce osteoblast differentiation. figshare.com This confirms that the primary mechanism through which these compounds promote bone formation is the stimulation of BMP-2 production. Furthermore, studies have shown that macrophage polarization can also regulate MSC osteoblast differentiation, highlighting the complex cellular interactions involved in bone repair. nih.gov

Role in Developing Novel Chemotherapeutic Agents

The structural scaffold of benzoic acid and its derivatives has been explored for the development of novel chemotherapeutic agents for cancer. preprints.orgresearchgate.net The versatility of the benzoic acid structure allows for various modifications to optimize anticancer activity. lookchem.com For instance, some benzoic acid derivatives have been designed as apoptosis inducers in cancer cells. acs.org

One study reported the synthesis of 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide analogues and their evaluation for anticancer activity. researchgate.net Among the synthesized compounds, compound W17 showed the most potent activity against the HCT116 human colorectal carcinoma cell line, with an IC50 value more potent than the standard drug 5-fluorouracil. researchgate.net The structure-activity relationship studies revealed that the presence of a trifluoromethyl group at the para position of the N-phenylbenzamide was crucial for its enhanced anticancer efficacy. researchgate.net

Another area of interest is the development of redox-active chemotherapeutics. nih.gov While not directly focused on this compound, the broader class of benzoic acid derivatives has been investigated for their potential to modulate cellular redox status, a promising strategy for targeting cancer cells. nih.gov The ability to synthesize a wide range of derivatives from a common starting material like 2-(2-phenylethyl)benzoic acid makes it a valuable intermediate in the discovery of new anticancer drugs. juniperpublishers.com

Structure-Activity Relationship (SAR) Studies of Phenylethyl Benzoic Acid Derivatives

Influence of Substituent Position and Nature on Biological Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For phenylethyl benzoic acid derivatives, the position and nature of substituents on the aromatic rings significantly influence their potency across different biological targets.

In the context of anti-HIV-1 activity, the specific arrangement of substituents on the benzoic acid ring is critical for effective inhibition of the IN-LEDGF/p75 interaction. For the inhibitor D77, the bromo and ethoxy groups on the phenoxy ring, as well as the positioning of the benzoic acid moiety, are key for its potent activity. nih.gov Molecular modeling studies have shown that these substituents engage in specific hydrophobic and hydrogen bonding interactions within the binding pocket of the HIV-1 integrase. nih.govrsc.org

In the development of influenza neuraminidase inhibitors, SAR studies of benzoic acid derivatives revealed that the presence of a carboxylic acid group is important for maintaining activity. nih.gov Furthermore, the nature of substituents on the aromatic ring can modulate potency, with smaller groups sometimes being more favorable. nih.gov For example, in a series of aromatic ether analogues, an allyl ether was found to be more effective than larger ether groups. nih.gov

SAR studies on benzoic acid derivatives as anticancer agents have also yielded valuable insights. researchgate.netnih.gov For instance, the presence of electron-withdrawing groups, such as a trifluoromethyl group at the para position of an N-phenylbenzamide ring, was found to enhance anticancer activity against colorectal cancer cells. researchgate.net In other studies, the substitution with a bromo group on a phenylethyl amino moiety was shown to be important for inhibiting cancer cell migration. nih.gov The hydrophilic and hydrophobic properties of substituents also play a critical role, facilitating interactions with polar and nonpolar regions of target proteins. iomcworld.com

Stereochemical Considerations in Ligand-Receptor Interactions

Stereochemistry plays a pivotal role in the interaction between a ligand and its biological receptor. The three-dimensional arrangement of atoms in a molecule can dramatically affect its binding affinity and efficacy. For analogues of this compound, stereochemical factors are critical for their biological activity.

In the context of HIV-1 integrase inhibitors, the specific stereoisomer of a compound can exhibit significantly different potency. While the provided information on D77 does not explicitly detail its stereochemistry, it is a common theme in drug design that only one enantiomer or diastereomer is responsible for the desired biological effect. researchgate.net The precise spatial orientation of the functional groups is necessary to fit into the chiral binding site of the integrase enzyme.